Positional Isomerism in Diolein Modulates Nanoparticle Internal Phase Architecture: 1,3-Diolein vs. 1,2-Diolein
In a comparative study using small-angle X-ray scattering (SAXS), cryo-TEM, and nanoparticle tracking analysis, 1,3-diolein and 1,2-diolein, when co-formulated with the anticancer lipid 2-hydroxyoleic acid (2OHOA), were shown to induce the formation of distinct internal liquid crystalline nanostructures [1]. This demonstrates that the positional isomerism of diolein directly dictates the self-assembled architecture of the resulting nanocarrier [1].
| Evidence Dimension | Internal nanostructure of aqueous nanodispersions |
|---|---|
| Target Compound Data | 1,3-Diolein promotes the formation of inverse hexagonal (H2) and discontinuous (micellar) cubic Fd3m phases. |
| Comparator Or Baseline | 1,2-Diolein promotes the formation of lamellar (Lα) phases. |
| Quantified Difference | The specific internal architecture is qualitatively different and dictated by the positional isomer used. |
| Conditions | Aqueous nanodispersions of 2-hydroxyoleic acid (2OHOA) and diolein at varying pH and lipid composition, analyzed by SAXS and cryo-TEM. |
Why This Matters
This finding is crucial for the rational design of pH-responsive drug delivery systems, as the internal phase (lamellar vs. hexagonal vs. cubic) controls drug loading capacity, release kinetics, and stability, making 1,3-diolein the required isomer for achieving non-lamellar phases.
- [1] Wu, C., Kalaycioglu, G. D., Salentinig, S., Abboud, B. K., Mu, H., & Yaghmur, A. (2025). The Modulatory Role of Positional Isomerism in Diolein on the Structural Features of pH-Responsive 2-Hydroxyoleic Acid Nanocarriers. Journal of the American Chemical Society, 147(36), 32761–32775. View Source
